molecular formula C17H17BrO2 B8357191 4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene

4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene

Cat. No. B8357191
M. Wt: 333.2 g/mol
InChI Key: QPNFJPXZTNKKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene is a useful research compound. Its molecular formula is C17H17BrO2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene

Molecular Formula

C17H17BrO2

Molecular Weight

333.2 g/mol

IUPAC Name

1-bromo-2-(2-methylprop-2-enoxy)-4-phenylmethoxybenzene

InChI

InChI=1S/C17H17BrO2/c1-13(2)11-20-17-10-15(8-9-16(17)18)19-12-14-6-4-3-5-7-14/h3-10H,1,11-12H2,2H3

InChI Key

QPNFJPXZTNKKGR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(benzyloxy)-2-bromophenol (Simas, A. B. C., et al, Synthesis, (1999):1017-21) (8.15 g, 29.3 m mol) in DMF (150 mL) was added potassium carbonate (4.46 g, 32.2 mmol) slowly at 0° C. The mixture was stirred at ambient temperature for half an hour, followed by the addition of 3-bromo-2-methylpropene (3.35 mL, 32.2 mmol) during half an hour at 0° C. The mixture was stirred at ambient temperature overnight and quenched with saturated ammonium chloride (50 mL). The aqueous mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/20) to give the title compound (10.0 g, 94%): 1H NMR (300 MHz, CDCl3) δ 7.43-7.29 (m, 5H), 6.53 (d, 1H), 6.45 (dd, 1H), 5.15-4.94 (m, 4H), 4.43 (s, 2H), 1.82 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 159.1, 155.6, 140.1, 136.5, 133.1, 128.6, 128.1, 127.5, 112.9, 107.2, 103.3, 102.0, 72.4, 70.3, 19.3.
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3.35 mL
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4.46 g
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150 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

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